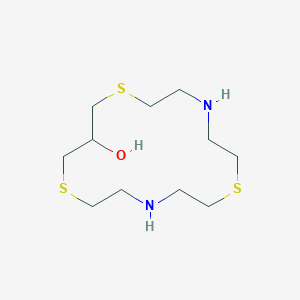![molecular formula C15H25NO3 B12975136 tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)
tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 8-oxo-1-azaspiro[55]undecane-1-carboxylate is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities
Métodos De Preparación
The synthesis of tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate typically involves multiple steps. One common method involves the use of olefin metathesis reactions catalyzed by Grubbs catalysts. This method, although effective, can be complex and expensive . Another approach is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at specific positions .
Análisis De Reacciones Químicas
tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Aplicaciones Científicas De Investigación
tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied as a potential inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for antituberculosis drug development.
Biology: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this essential transporter in Mycobacterium tuberculosis, thereby inhibiting the bacteria’s survival . The exact pathways and molecular interactions are still under investigation, but the compound’s spirocyclic structure plays a crucial role in its activity.
Comparación Con Compuestos Similares
tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate: This compound has similar structural features but includes fluorine atoms, which can alter its reactivity and biological activity.
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: Another structurally related compound, differing in the position of the oxo group, which can affect its chemical properties and applications. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C15H25NO3 |
|---|---|
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
tert-butyl 10-oxo-1-azaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-5-4-8-15(16)9-6-7-12(17)11-15/h4-11H2,1-3H3 |
Clave InChI |
WJLUXEOGJSZENE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC12CCCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


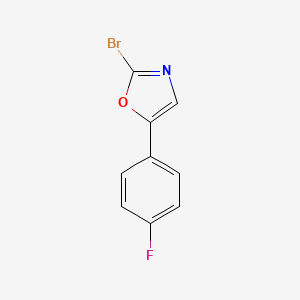

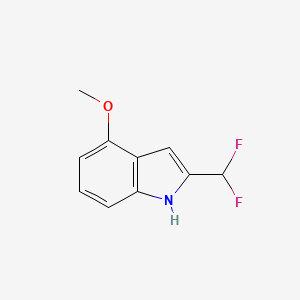

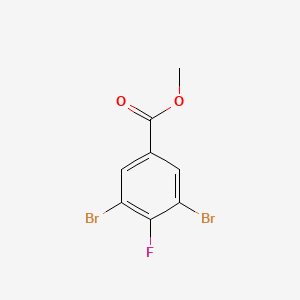
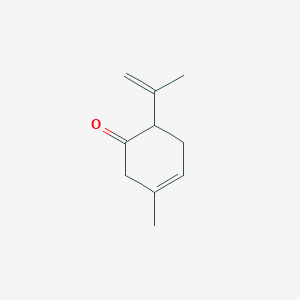

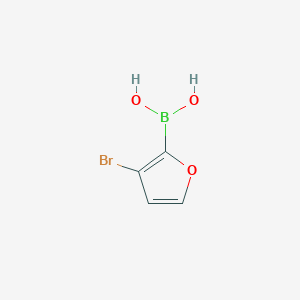
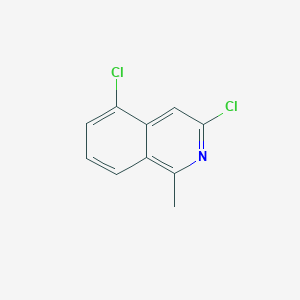

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)


